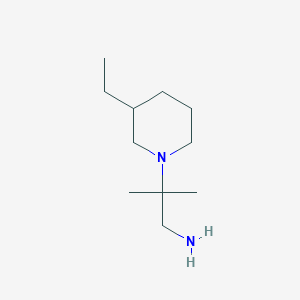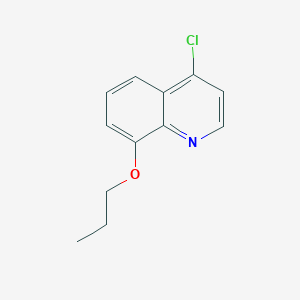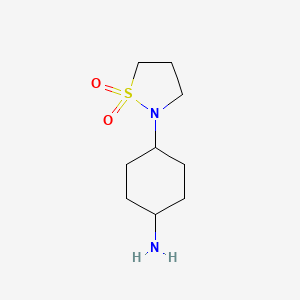
2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione
Übersicht
Beschreibung
“2-(4-Aminocyclohexyl)ethanol” is a chemical compound that is provided to early discovery researchers as part of a collection of unique chemicals . It has the empirical formula C8H17NO .
Synthesis Analysis
A preparation method of a similar compound, “2-(4-aminocyclohexyl)-ethyl acetate”, has been described. The method uses 1, 4-cyclohexanedione as a starting material to obtain the compound through processes of Wittig reaction, condensation reaction, and catalytic hydrogenation .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-(4-aminocyclohexyl)ethanol”, has the molecular weight of 143.23 .
Chemical Reactions Analysis
The synthesis of “2-(4-aminocyclohexyl)-ethyl acetate” involves several chemical reactions, including Wittig reaction, condensation reaction, and catalytic hydrogenation .
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Biological Activities : Thiazolidine-2,4-diones, including derivatives like 2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione, are known for their wide range of pharmacological activities. These compounds are often identified as potent hits in high-throughput screening against various targets. They have been used to modulate targeted enzymes or receptors through different mechanisms of action. Due to the possibilities for chemical derivatization, these compounds remain a privileged scaffold in drug discovery, with applications spanning from diabetes treatment to addressing diabetic complications (Tomašič & Mašič, 2009).
Synthetic Approaches and Characterization : The synthesis and characterization of thiazolidine-2,4-dione derivatives, such as this compound, involve various approaches. For instance, a non-condensed thiazolidine-2,4-dione-bearing derivative was synthesized using a cost-effective approach that included alkylation and Knoevenagel condensation. The structure and characteristics of these derivatives are elucidated using various spectroscopic techniques (Holota et al., 2022).
Antimicrobial and Antifungal Activities : Some derivatives of thiazolidine-2,4-dione have shown promising antimicrobial and antifungal activities. Research has focused on synthesizing and testing various derivatives for their efficacy against pathogens like S. aureus and their potential as antibacterial agents (Paiva et al., 2018).
Anti-Cancer Potential : Thiazolidine-2,4-dione derivatives have been explored for their anti-cancer properties. Research in this area includes the design, synthesis, and evaluation of these compounds for their potential to inhibit cancer cell growth, particularly in breast cancer cell lines (Asati & Bharti, 2018).
Biological Activity Studies : The biological activities of novel thiazolidine-2,4-dione derivatives have been extensively studied. These activities include antibacterial effects, with some compounds showing significant activity against specific bacteria. The structural diversity of these compounds allows for a range of biological effects to be explored (Mohanty et al., 2015).
Molecular Docking and SAR Studies : Structure-activity relationship (SAR) studies and molecular docking have been crucial in understanding the interaction of thiazolidine-2,4-dione derivatives with various biological targets. This understanding aids in the design of new molecules with improved binding interactions and therapeutic potential (Li et al., 2010).
Asymmetric Catalysis and Synthesis : Thiazolidine-2,4-diones have been used in asymmetric catalysis, leading to the synthesis of biologically important derivatives with high enantio- and diastereoselectivities. These compounds have shown potential anticancer activities (Jiao et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h8-9H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTHSCUBKVMHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



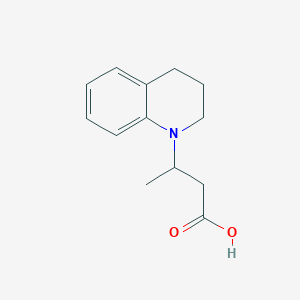
![5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid](/img/structure/B1371095.png)
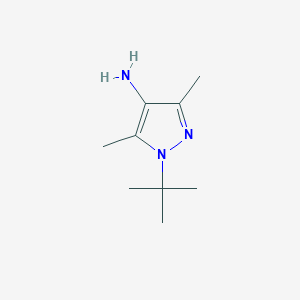
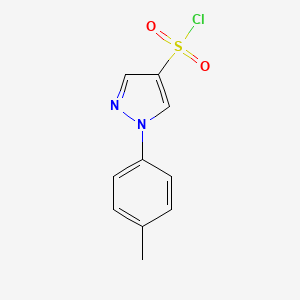
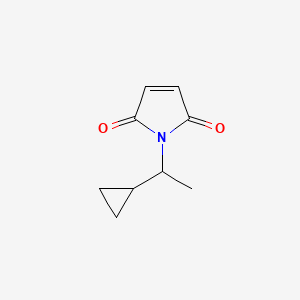
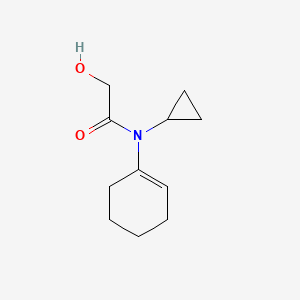
![1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B1371107.png)

![Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1371109.png)
![[(2-Carbamoylethyl)carbamoyl]formic acid](/img/structure/B1371110.png)
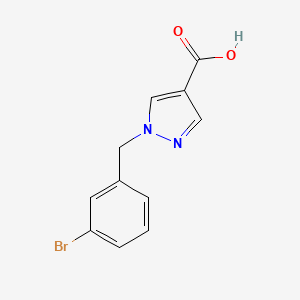
![2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371112.png)
